molecular formula C13H13FN2O2S B2414877 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide CAS No. 568553-41-3

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide

Cat. No.: B2414877
CAS No.: 568553-41-3
M. Wt: 280.32
InChI Key: LVPMQCCUOVKUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a 2-fluoro-phenyl group and a 5-amino group attached .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . It has a predicted melting point of 176.09°C and a predicted boiling point of 457.9°C at 760 mmHg . The predicted density is 1.4 g/cm3 .

Scientific Research Applications

Photochemical Properties and Photodynamic Therapy

  • The compound's derivatives exhibit significant photochemical properties, making them suitable for photodynamic therapy applications. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors of Enzymatic Activity

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides derivatives, related to the compound , are found to be high-affinity inhibitors of kynurenine 3-hydroxylase. These derivatives can block this enzyme in animal models, important for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

COX-2 Inhibition

  • Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme linked to inflammation and pain. Introduction of a fluorine atom in these derivatives notably increased selectivity for COX-2 inhibition (Hashimoto et al., 2002).

Photodecomposition Studies

  • Studies on derivatives of benzenesulfonamide, such as sulfamethoxazole, have revealed insights into their photodecomposition. The understanding of the photodegradation process is essential in the environmental fate of these compounds (Zhou & Moore, 1994).

Inhibition of Membrane-bound Phospholipase A2

  • Some benzenesulfonamide derivatives are effective inhibitors of membrane-bound phospholipase A2. This is significant for reducing myocardial infarction size in animal models, providing a pathway for cardiac therapy research (Oinuma et al., 1991).

Structural Analysis and Kinetic Investigations

  • Structural isomers of benzenesulfonamides have been synthesized and characterized, providing essential data for understanding their stereochemical characteristics. Such research contributes to the development of more efficient and targeted drugs (Rublova et al., 2017).

Antimicrobial Properties

  • Modifications of benzenesulfonamide derivatives have been shown to possess antimicrobial properties. This is crucial for developing new antibiotics in response to increasing antibiotic resistance (Feng et al., 2021).

Properties

IUPAC Name

5-amino-N-(2-fluorophenyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMQCCUOVKUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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